Low Global Warming Potential (GWP) of C4H2F6 Enables Regulatory-Compliant Semiconductor Processing vs. High-GWP PFCs
C4H2F6 isomers demonstrate low global warming potentials (GWPs) compared to perfluorocarbon (PFC) etchants, enabling compliance with semiconductor industry GHG reduction targets. Specifically, c-C4F8 has a GWP100 of 8,700–10,300, C4F6 has a GWP100 of 9,200, and CHF3 has a GWP100 of 11,700, whereas C4H2F6 isomers are characterized as low-GWP alternatives applicable to next-generation processes [1]. The hydrogen-containing structure of C4H2F6 reduces atmospheric persistence relative to fully fluorinated PFCs [2].
| Evidence Dimension | Global Warming Potential (GWP100, CO2 = 1) |
|---|---|
| Target Compound Data | C4H2F6 isomers: Low GWP (characterized as significantly lower than PFCs) [1] |
| Comparator Or Baseline | c-C4F8: 8,700–10,300; C4F6: 9,200; CHF3: 11,700; SF6: 23,900 [1] [3] |
| Quantified Difference | Qualitative: C4H2F6 GWP substantially lower than all listed PFC comparators |
| Conditions | GWP100 values per IPCC and regulatory databases |
Why This Matters
Procurement of C4H2F6 directly addresses semiconductor fab GHG emission reduction mandates without process requalification costs associated with abatement system retrofits required for high-GWP PFCs.
- [1] Lee HJ, et al. Characteristics of high aspect ratio SiO2 etching using C4H2F6 isomers. Applied Surface Science, 2023, 639:158190. View Source
- [2] Park J, et al. Recovery and reuse of C4H2F6 gas using a temperature-controlled adsorption module. Chemical Engineering Journal Advances, 2025, 22:100609. View Source
- [3] e4ds News. CF series gases: Preparing for supply restrictions. SMC Korea 2022 coverage, May 20, 2022. View Source
